molecular formula C10H8BrNO3 B7451368 methyl2-(6-bromo-1,2-benzoxazol-3-yl)acetate

methyl2-(6-bromo-1,2-benzoxazol-3-yl)acetate

Cat. No.: B7451368
M. Wt: 270.08 g/mol
InChI Key: IOOAPKVTLWHAEK-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate typically involves the bromination of a benzoxazole precursor followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using methanol in the presence of an acid catalyst . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

Methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer activity is linked to its ability to induce apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate can be compared with other benzoxazole derivatives, such as:

The uniqueness of methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate lies in its specific brominated benzoxazole structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-10(13)5-8-7-3-2-6(11)4-9(7)15-12-8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOAPKVTLWHAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NOC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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